1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including oxazole, pyrrole, and phenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one typically involves multi-step organic reactions. The starting materials often include substituted oxazoles, pyrroles, and phenols. Key steps in the synthesis may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving nitriles and aldehydes.
Pyrrole synthesis: Pyrroles can be synthesized via Paal-Knorr synthesis or other cyclization methods.
Ether formation: The phenoxy group is introduced through nucleophilic substitution reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole and pyrrole rings can be reduced under specific conditions, although these reactions are less common.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds to 1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]-2-[4-(methylsulfanyl)phenoxy]ethan-1-one include other heterocyclic compounds with oxazole, pyrrole, and phenoxy groups. These compounds may share similar chemical properties but differ in their specific functional groups and overall structure. Examples include:
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
Imidazole derivatives: Widely studied for their broad range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-(4-methylsulfanylphenoxy)ethanone |
InChI |
InChI=1S/C19H20N2O3S/c1-12-9-17(14(3)21(12)19-10-13(2)24-20-19)18(22)11-23-15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3 |
InChI Key |
ODCSBVAFQICJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C(=O)COC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.